3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
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Overview
Description
3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione is a complex organic compound with a unique structure. This compound belongs to the class of thienoimidazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-2-thiones, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that imidazole-2-thiones interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-2-thiones and related compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole-2-thiones and related compounds are known to have a range of biological effects, including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thienoimidazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atoms in the thienoimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed to reduce the dioxo group to a dihydro derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions at the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of dihydro derivatives.
Substitution: : Formation of substituted thienoimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, thienoimidazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. The compound's ability to interact with biological targets makes it a candidate for drug development.
Medicine
The medicinal applications of this compound include its potential use as a therapeutic agent. Its biological activity can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thienoimidazole derivatives: : These compounds share the thienoimidazole core but may have different substituents or functional groups.
Cinnamic acid derivatives: : Compounds with similar aromatic structures and functional groups.
Uniqueness
The uniqueness of 3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other thienoimidazole derivatives.
Properties
IUPAC Name |
3-(3-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-7-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-5-11(2)8-12/h3-6,8,13-14H,1,7,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQXIBRDKMCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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